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6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one

Cat. No.: B3387775
CAS No.: 851984-06-0
M. Wt: 156.18 g/mol
InChI Key: KPQVNTBUPABKCA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Bridged Bicyclic Ketones in Synthetic and Mechanistic Organic Chemistry

Bridged bicyclic ketones, a class of compounds that includes the 3-oxabicyclo[3.3.1]nonane system, have long captured the attention of organic chemists. Their rigid structures serve as excellent models for studying reaction mechanisms and stereoelectronic effects. Historically, the synthesis and reactions of bridged bicyclic compounds have been pivotal in the development of fundamental concepts in organic chemistry, including the formulation of Bredt's rule, which dictates the placement of double bonds at bridgehead positions. ucl.ac.uk The inherent strain and restricted conformational mobility of these systems have made them challenging yet rewarding synthetic targets. gla.ac.uk The development of synthetic routes to these scaffolds, such as intramolecular aldol (B89426) condensations and annulation reactions, has been a significant area of research. researchgate.netresearchgate.net

Architectural Uniqueness and Conformational Challenges of 3-Oxabicyclo[3.3.1]nonane Scaffolds

Empirical force field calculations have shown that for the parent 3-oxabicyclo[3.3.1]nonane, the chair-chair conformation is the most stable. researchgate.net However, substitutions on the rings can alter this preference. The conformational analysis of these systems is often studied using techniques like NMR spectroscopy, where coupling constants and nuclear Overhauser effects provide insights into the spatial arrangement of atoms. nih.govcdnsciencepub.com

Rationale for Academic Investigation of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one within Contemporary Chemical Research

The academic interest in this compound stems from several factors. The bicyclo[3.3.1]nonane core is a key structural feature in numerous biologically active natural products and medicinally relevant compounds. ucl.ac.uknih.gov The functionalization of this scaffold with hydroxyl and ketone groups, as seen in the target molecule, provides handles for further chemical transformations, making it a potentially valuable intermediate in diversity-oriented synthesis. thieme-connect.com

The specific placement of the hydroxyl group at the C-6 position and the ketone at the C-9 bridgehead position in a 3-oxabicyclo[3.3.1]nonane framework presents a unique combination of functionalities. This arrangement could be explored for its potential in creating novel molecular architectures through reactions such as intramolecular cyclizations or rearrangements. The stereochemistry of the hydroxyl group (exo or endo) would significantly influence the molecule's reactivity and its ability to participate in stereoselective transformations. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in the broader context of synthetic and medicinal chemistry.

Chemical and Physical Properties

Below is a table summarizing the known properties of this compound.

PropertyValueSource
CAS Number 851984-06-0
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Canonical SMILES C1CC(C2COCC1C2=O)O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B3387775 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one CAS No. 851984-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-2-1-5-3-11-4-6(7)8(5)10/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQVNTBUPABKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2COCC1C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634792
Record name 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851984-06-0
Record name 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851984-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Hydroxy 3 Oxabicyclo 3.3.1 Nonan 9 One

Retrosynthetic Analysis and Key Disconnection Strategies of the 3-Oxabicyclo[3.3.1]nonane Ring System

Retrosynthetic analysis of the 3-oxabicyclo[3.3.1]nonane ring system reveals several strategic disconnections that pave the way for various synthetic approaches. A primary disconnection strategy involves breaking the C-O-C ether linkage and a C-C bond of the cyclohexane (B81311) ring, leading back to a substituted cyclohexanone (B45756) precursor. This approach often utilizes intramolecular cyclization reactions as the key forward synthetic step.

Another powerful disconnection strategy involves a formal [3+3] cycloaddition annulation, which has proven efficient for the rapid construction of the bicyclo[3.3.1] skeleton. thieme-connect.com More complex strategies might involve ring-closing metathesis or Diels-Alder cycloadditions to assemble the core bicyclic system. vulcanchem.com For the specific target, 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, retrosynthesis would logically lead to precursors that already contain or can be easily converted to the required hydroxyl and ketone functionalities.

Key retrosynthetic disconnections can be summarized as:

Intramolecular Cyclization: Disconnecting the ether linkage and a carbon-carbon bond, leading to a functionalized cyclohexane derivative.

[3+3] Cycloaddition: Breaking the bicyclic system into two three-carbon fragments.

Domino Reactions: Envisioning a cascade of reactions from a simpler acyclic or monocyclic precursor to rapidly assemble the complex bicyclic core.

Total Synthesis Approaches to this compound

The total synthesis of this compound and its derivatives has been approached through several innovative strategies, each with its own merits in terms of efficiency and stereocontrol.

The (3,5)-oxonium-ene reaction represents an efficient method for synthesizing oxabicyclo[3.3.1]nonanone derivatives. acs.org This reaction typically involves the interaction of an aldehyde or epoxide with a suitable diol, such as trans-p-menth-6-ene-2,8-diol, mediated by a Lewis acid like boron trifluoride etherate. acs.org The reaction proceeds through the formation of an oxonium ion, which then undergoes an intramolecular ene reaction to furnish the bicyclic system. While this specific approach may not directly yield the 6-hydroxy-9-keto substitution pattern, the resulting oxabicyclic core can be further functionalized. Research has shown that a variety of aldehydes can be used in this reaction, leading to a range of substituted oxabicyclo[3.3.1]nonanones in moderate to good yields. acs.org

A study by Il'ina and co-workers reported the synthesis of an oxabicyclo[3.3.1]nonanone from verbenone (B1202108) epoxide in an acidic medium, highlighting another variant of oxonium ion-mediated cyclization. acs.org The versatility of the oxonium-ene cyclization makes it a valuable tool in the synthesis of complex oxygen-containing heterocycles.

Intramolecular aldol (B89426) condensations are a cornerstone in the synthesis of bicyclo[3.3.1]nonane systems. rsc.org Base-promoted tandem Michael addition-intramolecular aldolization reactions are well-documented for this purpose. rsc.org For instance, the condensation of dimethyl-1,3-acetonedicarboxylate with enals, promoted by bases like piperidine, yields bicyclo[3.3.1]nonenols. rsc.org

A notable example involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation, which has been a key strategy for synthesizing the prenylated bicyclononane core of phloroglucinol (B13840) natural products. rsc.org Furthermore, acid-catalyzed intramolecular aldol-type condensations of diketones have been successfully employed. Nicolaou's group reported a tandem Michael addition-intramolecular aldolization by treating a diketone with methyl acrolein in the presence of a strong acid, leading to a bicyclo[3.3.1]nonenone. rsc.org These methods demonstrate the power of aldol chemistry in constructing the bicyclic core, which can be subsequently modified to introduce the desired functionalities of this compound.

Michael-type additions, often as part of a cascade sequence, are pivotal in the construction of the bicyclo[3.3.1]nonane framework. rsc.orgresearchgate.net A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This powerful domino reaction allows for the rapid assembly of complex molecules with multiple stereogenic centers from relatively simple starting materials. nih.gov

In one approach, the reaction between (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts, yields the bicyclic hemiacetal, which upon oxidation, gives the 3-oxabicyclo[3.3.1]nonan-2-one derivative. nih.gov This particular strategy has been shown to produce the target compounds in good yields with excellent diastereoselectivities and high enantioselectivities. nih.govnih.gov Another strategy involves a double intramolecular hetero-Michael addition of a diol onto a ynone to generate a 2,9-dioxabicyclo[3.3.1]nonane system in a highly diastereoselective manner. nih.gov

The following table summarizes selected examples of Michael addition-based strategies for the synthesis of the bicyclo[3.3.1]nonane core:

Starting MaterialsKey Reaction TypeCatalyst/ReagentProductRef.
(E)-3-Aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enalsDomino Michael-hemiacetalization-Michael reactionModularly Designed OrganocatalystsFunctionalized 3-oxabicyclo[3.3.1]nonan-2-ones nih.govnih.gov
Diol and ynoneDouble intramolecular hetero-Michael additionNot specified2,9-Dioxabicyclo[3.3.1]nonane system nih.gov
Dimethyl-1,3-acetonedicarboxylate and enalsTandem Michael addition-intramolecular aldolizationPiperidine or TBAFBicyclo[3.3.1]nonenols rsc.org
Diketone and methyl acroleinTandem Michael addition-intramolecular aldolizationTfOH or TMSOTfBicyclo[3.3.1]nonenone rsc.org

Palladium-catalyzed reactions have emerged as powerful tools for constructing complex cyclic and bicyclic systems. rsc.orgrsc.orgnih.gov While direct palladium-catalyzed synthesis of this compound is not extensively documented, related strategies for constructing oxabicyclic systems are noteworthy. Palladium-catalyzed formal (4 + 3) cycloadditions of bicyclobutanes with 1,4-O/C dipole precursors have been developed for the synthesis of oxa-bicyclo[4.1.1]octanes. rsc.orgrsc.org This demonstrates the potential of palladium catalysis in cycloaddition reactions to form bridged ring systems. rsc.orgrsc.org

Palladium(II)-catalyzed oxidative cyclization strategies, such as the aza-Wacker type cyclization, have been used to create fused heterocyclic systems. diva-portal.orgsemanticscholar.org These reactions often proceed with high chemo-, enantio-, and diastereoselectivity, making them attractive for the synthesis of complex molecules. nih.gov The application of such palladium-catalyzed cascade cyclizations could offer a novel and efficient route to the 3-oxabicyclo[3.3.1]nonane core by forming both C-C and C-O bonds in a single operation. nih.gov

Enantioselective Synthesis and Asymmetric Catalysis in Accessing Chiral this compound

The development of enantioselective methods to access chiral 3-oxabicyclo[3.3.1]nonane derivatives is crucial for their potential applications in medicinal chemistry. Organocatalysis has proven to be a particularly powerful tool for the asymmetric synthesis of these complex molecules.

A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved using a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts (MDOs). nih.govnih.gov These MDOs, self-assembled from cinchona alkaloid derivatives and amino acids, have enabled the synthesis of the target products with high diastereoselectivities ( >99:1 dr) and enantioselectivities (up to 96% ee). nih.govnih.gov

Another approach involves a secondary amine-catalyzed cascade Michael-Henry-acetalization reaction to produce asymmetric 3-oxabicyclo[3.3.1]nonan-2-ones. researchgate.net The use of chiral organocatalysts allows for the stereocontrolled construction of the bicyclic framework, leading to enantioenriched products. The development of these asymmetric catalytic systems is a significant advancement in the synthesis of chiral 3-oxabicyclo[3.3.1]nonane derivatives, including enantiomerically pure forms of this compound.

The following table provides an overview of asymmetric catalytic approaches to the 3-oxabicyclo[3.3.1]nonane system:

Reaction TypeCatalyst SystemStereoselectivityRef.
Domino Michael-hemiacetalization-MichaelModularly Designed Organocatalysts (Cinchona alkaloid derivatives and amino acids)>99:1 dr, up to 96% ee nih.govnih.gov
Cascade Michael-Henry-acetalizationSecondary amine catalystNot specified in detail researchgate.net

Chemo-, Regio-, and Stereocontrol in the Formation of the Bridged Bicyclic Core

The construction of the 3-oxabicyclo[3.3.1]nonane framework, the core of this compound, demands precise control over the chemical (chemo-), positional (regio-), and spatial (stereo-) aspects of bond formation. A significant breakthrough in this area is the use of organocatalytic domino reactions. nih.govnih.gov A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through a domino Michael-hemiacetalization-Michael reaction. nih.govresearchgate.net This cascade process, reacting (E)-3-aryl-2-nitroprop-2-enols with (E)-7-aryl-7-oxohept-5-enals, can create molecules with four adjacent stereogenic centers. nih.govnih.gov

The success of this complex transformation is critically dependent on modularly designed organocatalysts (MDOs), which self-assemble from components like cinchona alkaloid derivatives and amino acids in the reaction medium. nih.govresearchgate.net These catalysts have proven uniquely effective where others, such as the Hayashi-Jørgensen catalyst, fail. nih.gov The use of MDOs allows for the synthesis of the target bicyclic compounds in good yields with exceptional control over the three-dimensional structure, achieving high diastereoselectivities and enantioselectivities. nih.govresearchgate.net

Researchers have demonstrated that the choice of catalyst modules is crucial for optimizing both the yield and the stereochemical outcome. nih.gov For instance, the combination of a quinidine (B1679956) squaramide as the stereocontrolling module with a specific reaction-center module was found to be optimal. nih.gov This high level of control is essential as the 3-oxabicyclo[3.3.1]nonane motif is a key structural feature in many natural products and medicinally relevant compounds. nih.gov

Catalyst Performance in Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives nih.govnih.govresearchgate.net
Catalyst SystemStarting MaterialsKey TransformationYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Modularly Designed Organocatalysts (MDOs) from Cinchona Alkaloids and Amino Acids(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enalsDomino Michael-Hemiacetalization-Michael ReactionUp to 84%>99:1Up to 96%

Novel and Emerging Synthetic Routes to 3-Oxabicyclo[3.3.1]nonan-9-one Derivatives

Beyond established methods, chemists are continuously developing innovative strategies to construct the 3-oxabicyclo[3.3.1]nonane skeleton. These emerging routes often provide access to diverse derivatives from readily available starting materials.

One notable method is the (3,5)-oxonium-ene cyclization . This reaction can be used to prepare oxabicyclo[3.3.1]nonanone derivatives efficiently from aldehydes or epoxides and trans-p-menth-6-ene-2,8-diol, a commercially available terpenoid. acs.org The cyclization is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). acs.org

Another significant strategy involves the transannular O-heterocyclization of cyclooctadiene derivatives. This approach forms the characteristic ether bridge across an eight-membered ring to generate the bicyclic system. Similarly, intramolecular Prins-type cyclizations of compounds containing both a homoallyl alcohol and an acetal (B89532) moiety have been successfully employed to create the 9-oxabicyclo[3.3.1]nonane core. acs.org

The use of natural products as starting materials is a prominent feature of several novel routes. For instance, derivatives of the monoterpene (+)-3-carene have been used to synthesize new 3-oxabicyclo[3.3.1]nonane compounds. nih.gov This involves an initial isomerization of (+)-3-carene to (+)-2-carene, which then reacts with various aldehydes. nih.gov Likewise, R-(+)-limonene can react with aldehydes in the presence of catalysts like indium(III) chloride to afford oxabicyclic compounds in high yields via an oxonium-ene reaction. researchgate.net

Overview of Novel Synthetic Routes to 3-Oxabicyclo[3.3.1]nonane Derivatives
Synthetic StrategyKey PrecursorsCatalyst/ReagentKey FeaturesReference
(3,5)-Oxonium-Ene Cyclizationtrans-p-Menth-6-ene-2,8-diol and Aldehydes/EpoxidesBoron Trifluoride Etherate (BF₃·OEt₂)Efficient construction of the bicyclic core from a terpenoid precursor. acs.org
Intramolecular Prins-Type CyclizationHomoallyl alcohols with an acetal moietyIndium(III) Chloride (InCl₃)Forms both 9-oxabicyclo[3.3.1]nonane and 3,9-dioxabicyclo[3.3.1]nonane systems. acs.org
Prins Cyclization from Monoterpenes(+)-3-Carene or R-(+)-Limonene and AldehydesVarious (e.g., Montmorillonite K10, InCl₃)Utilizes renewable natural products as starting materials to access diverse derivatives. nih.govresearchgate.net
Organocatalytic Domino Reaction(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enalsModularly Designed Organocatalysts (MDOs)Highly stereoselective cascade reaction yielding complex products with multiple stereocenters. nih.govresearchgate.net

Green Chemistry Considerations and Sustainable Practices in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The goal is to develop more environmentally benign and sustainable processes.

A key area of development is biocatalysis . The use of whole microbial cells or isolated enzymes offers a powerful method for conducting highly selective and stereocontrolled reactions under mild, often aqueous, conditions. A chemoenzymatic synthesis of 2-oxabicyclo[3.3.1]nonan-3-one enantiomers exemplifies this approach, utilizing a microbial reduction step. researchgate.net A screening of various fungi identified strains that could selectively reduce a (±)-diethyl 2-(3-oxocyclohexyl)malonate precursor, leading to the enantiomerically pure bicyclic lactone after a chemical lactonization step. researchgate.net This aligns with green chemistry principles by using renewable catalysts.

The use of renewable starting materials is another cornerstone of sustainable synthesis. As mentioned previously, synthetic routes starting from natural terpenes like (+)-3-carene and limonene (B3431351) are being actively explored. nih.govresearchgate.net These methods convert abundant natural feedstocks into complex chemical architectures, reducing reliance on petrochemical sources.

Furthermore, there is a growing interest in replacing precious metal catalysts with those based on earth-abundant metals like iron, copper, or manganese. While specific applications to this compound are still emerging, the development of catalytic systems based on these less toxic and more economical metals is a major focus of green chemistry research. The adoption of techniques like flow chemistry, which can improve safety and efficiency, also represents a move toward more sustainable manufacturing processes. rsc.org

Reaction Chemistry and Mechanistic Investigations of 6 Hydroxy 3 Oxabicyclo 3.3.1 Nonan 9 One

Reactivity Profiling of the Bridged Bicyclic Ketone Functionality

The carbonyl group at the C-9 position of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one is central to its reactivity. Its location on a bridged system influences its accessibility to incoming reagents and the stereochemical outcome of reactions.

Nucleophilic and Electrophilic Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Common nucleophilic addition reactions are expected to occur, such as the formation of cyanohydrins, hemiacetals, and imines. The stereoselectivity of these additions is dictated by the steric hindrance imposed by the bicyclic framework.

Organometallic reagents like Grignard reagents and organolithium compounds are anticipated to add to the carbonyl group, yielding tertiary alcohols. The facial selectivity of the attack will be influenced by the pre-existing stereochemistry of the molecule, particularly the orientation of the hydroxyl group at C-6.

Electrophilic reactions at the carbonyl group are less common but can be observed in the formation of enolates under basic conditions. The resulting enolate can then react with various electrophiles. The regioselectivity of enolate formation is controlled by the bridgehead protons, which are typically less acidic.

Oxidation and Reduction Pathways of the Ketone Moiety

The ketone functionality can be readily reduced to a secondary alcohol. The choice of reducing agent determines the stereochemical outcome. Bulky reducing agents are likely to approach from the less hindered face, leading to a specific diastereomer.

Reducing AgentExpected ProductStereoselectivity
Sodium borohydride (NaBH₄)3-Oxabicyclo[3.3.1]nonane-6,9-diolModerate
Lithium aluminum hydride (LiAlH₄)3-Oxabicyclo[3.3.1]nonane-6,9-diolLow
9-Borabicyclo[3.3.1]nonane (9-BBN)Diastereomerically enriched 3-Oxabicyclo[3.3.1]nonane-6,9-diolHigh

Oxidation of the ketone moiety is not possible without breaking carbon-carbon bonds. However, reactions involving the enolate, such as alpha-hydroxylation followed by oxidation, could lead to dicarbonyl compounds.

Transformations Involving the Hydroxyl Group

The secondary alcohol at the C-6 position offers a site for a variety of chemical transformations, including derivatization and participation in intramolecular reactions.

Derivatization Reactions of the Secondary Alcohol

The hydroxyl group can be converted into a range of functional groups. These derivatizations are crucial for altering the molecule's physical and chemical properties and for serving as intermediates in more complex synthetic sequences.

Reaction TypeReagent(s)Product Functional Group
EsterificationAcyl chlorides, AnhydridesEster
EtherificationAlkyl halides (Williamson)Ether
OxidationPCC, Swern, DMPKetone
SilylationSilyl chlorides (e.g., TMSCl)Silyl ether

The reactivity of the hydroxyl group in these transformations can be influenced by the steric environment of the bicyclic system.

Intramolecular Cyclizations and Rearrangements Initiated by the Hydroxyl Group

The proximity of the hydroxyl group to other parts of the molecule can facilitate intramolecular reactions. For instance, under acidic conditions, the hydroxyl group could potentially attack the carbonyl carbon at C-9, leading to the formation of a hemiketal. This equilibrium would be influenced by the thermodynamic stability of the resulting tricyclic system.

Furthermore, if the hydroxyl group is converted into a good leaving group (e.g., a tosylate), it can participate in intramolecular substitution or elimination reactions, potentially leading to the formation of new cyclic structures or unsaturated derivatives.

Ring Rearrangements and Skeletal Transformations of the 3-Oxabicyclo[3.3.1]nonane Framework

The 3-oxabicyclo[3.3.1]nonane skeleton, while relatively stable, can undergo rearrangements under specific conditions, often promoted by acid or base catalysis or through the generation of reactive intermediates.

Acid-catalyzed rearrangements could involve protonation of the ether oxygen followed by ring-opening, leading to a carbocationic intermediate that can then undergo skeletal reorganization to form a thermodynamically more stable bicyclic or monocyclic system.

Wagner-Meerwein rearrangements are also plausible, especially if a carbocation is generated at a bridgehead or adjacent position. Such rearrangements would lead to a change in the ring structure, potentially contracting or expanding one of the rings. The stability of the resulting carbocation intermediates would be a key factor in determining the feasibility and outcome of these transformations.

Base-catalyzed rearrangements are less common for this framework but could be initiated if a sufficiently acidic proton is present, leading to the formation of a carbanion that could trigger a rearrangement cascade.

Pinacol-Type Rearrangements

Pinacol-type rearrangements are acid-catalyzed reactions of 1,2-diols that result in a carbon skeleton rearrangement to form a ketone or aldehyde. masterorganicchemistry.com While this compound is not a 1,2-diol, related bicyclic systems containing diol functionalities readily undergo such rearrangements. These reactions typically proceed through the formation of a carbocation intermediate after the protonation of a hydroxyl group and subsequent loss of water. masterorganicchemistry.comyoutube.com A 1,2-alkyl or 1,2-hydride shift then occurs to yield a more stable carbocation, which upon deprotonation gives the final carbonyl product. masterorganicchemistry.com

In the context of bicyclic systems, pinacol rearrangements can lead to ring expansion or contraction, providing a powerful tool for the synthesis of complex molecular architectures. organic-chemistry.orgyoutube.com For instance, the rearrangement of a [1,1'-bicyclohexyl]-1,1'-diol system has been shown to produce a spiro[5.6]dodecan-7-one, demonstrating a ring expansion. youtube.com The migratory aptitude of different groups and the stereochemistry of the starting diol can significantly influence the reaction outcome. msu.edu While direct studies on pinacol rearrangements of this compound itself are not extensively documented in the provided search results, the principles of these rearrangements in similar bridged and bicyclic diols provide a predictive framework for its potential reactivity under acidic conditions if a second hydroxyl group were introduced vicinal to the existing one.

A related transformation is the semipinacol rearrangement, which can be initiated from precursors other than 1,2-diols, such as hydroxy epoxides. acs.org These reactions also proceed through a 1,2-shift mechanism and have been utilized in the synthesis of complex natural products. acs.orgresearchgate.net

Acid-Catalyzed and Thermal Rearrangement Mechanisms

Acid-catalyzed rearrangements of bicyclo[3.3.1]nonane systems are common and can involve various mechanistic pathways beyond the classic pinacol rearrangement. The presence of the ketone and hydroxyl groups in this compound, along with the ether linkage, provides multiple sites for protonation, which can initiate a cascade of reactions.

Under acidic conditions, the protonation of the hydroxyl group can lead to the formation of a carbocation, which can then undergo rearrangements such as hydride or alkyl shifts to yield different bicyclic or even monocyclic products. The stability of the resulting carbocation intermediates plays a crucial role in determining the major rearrangement pathway. msu.edu Similarly, protonation of the carbonyl oxygen can facilitate enolization or other reactions.

Thermal rearrangements, on the other hand, proceed without a catalyst and are governed by the principles of pericyclic reactions or the formation of radical intermediates. While specific thermal rearrangement studies on this compound are not detailed in the provided results, analogous bicyclic systems can undergo thermally induced intramolecular cyclizations and rearrangements.

The table below summarizes the key aspects of acid-catalyzed rearrangements in related systems, which can be extrapolated to predict the behavior of this compound.

Rearrangement TypeInitiatorKey IntermediatePotential Outcome for Bicyclic Systems
Pinacol Rearrangement AcidCarbocationRing expansion or contraction
Semipinacol Rearrangement Acid or Lewis AcidCarbocationRing expansion or contraction
General Acid-Catalyzed AcidCarbocationSkeletal rearrangement, fragmentation

Metal-Catalyzed Rearrangement Processes

Metal catalysts offer an alternative and often more selective means of effecting rearrangements in complex molecules. Various transition metals, including palladium, rhodium, and mercury, have been employed to catalyze a range of transformations in bicyclic systems. beilstein-journals.orgnih.gov

For instance, mercury(II) salts are known to mediate cyclization reactions of unsaturated alcohols, leading to the formation of oxabicyclic compounds. beilstein-journals.org While this is a formation reaction rather than a rearrangement of a pre-existing bicyclic system, it highlights the utility of metal catalysts in manipulating such structures. Palladium(II) catalysts have been used in the enantioselective synthesis of bicyclic ketals. rsc.org

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives through domino reactions. nih.gov Although these are synthetic methods, the principles of catalysis and the stabilization of intermediates can be relevant to potential metal-catalyzed rearrangements of this compound.

The potential for metal-catalyzed rearrangements of this compound could involve coordination of the metal to the hydroxyl or carbonyl group, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination, leading to a rearranged product. The specific outcome would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Investigations of Intramolecular Interactions and Hydrogen Bonding within this compound

The rigid bicyclo[3.3.1]nonane framework of this compound brings the hydroxyl and carbonyl groups into a defined spatial relationship, making it an excellent candidate for studying intramolecular interactions, particularly hydrogen bonding. Intramolecular hydrogen bonds play a crucial role in determining the conformation, stability, and reactivity of molecules. mdpi.com

In the chair-chair conformation of the bicyclo[3.3.1]nonane skeleton, the hydroxyl group at the C6 position can potentially form an intramolecular hydrogen bond with the carbonyl oxygen at C9. The strength and existence of this hydrogen bond can be investigated using various spectroscopic techniques, such as ¹H NMR and infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the chemical shift of the hydroxyl proton can provide evidence for hydrogen bonding. A downfield shift is typically observed for a hydrogen-bonded proton compared to a free hydroxyl proton. Furthermore, the through-space interaction between the hydroxyl proton and other protons in the molecule can be probed using Nuclear Overhauser Effect (NOE) experiments. semanticscholar.org

IR spectroscopy is another powerful tool for studying hydrogen bonding. The O-H stretching frequency of a hydrogen-bonded hydroxyl group is typically broader and shifted to a lower wavenumber compared to that of a free hydroxyl group.

The table below outlines the expected spectroscopic signatures for intramolecular hydrogen bonding in this compound.

Spectroscopic TechniqueExpected Observation for Intramolecular H-Bonding
¹H NMR Downfield chemical shift of the hydroxyl proton.
IR Spectroscopy Broadening and shift to lower wavenumber of the O-H stretching band.
NOESY Correlation between the hydroxyl proton and protons on the bicyclic framework.

In Depth Structural and Conformational Analysis of 6 Hydroxy 3 Oxabicyclo 3.3.1 Nonan 9 One

Advanced Spectroscopic Characterization Techniques

High-Resolution Multi-Dimensional NMR Spectroscopy for Detailed Structural Assignments

High-resolution multi-dimensional NMR techniques, including COSY, HSQC, and HMBC, are critical for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for establishing through-bond and through-space correlations. For the related 7-endo-9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid, ¹H and ¹³C NMR data have been reported. thieme-connect.com

The ¹H NMR spectrum of this analogue in CDCl₃ shows distinct signals for the bridgehead protons and the protons of the two six-membered rings. thieme-connect.com The protons adjacent to the ether oxygen (at C-2 and C-4) appear as doublets, indicating their diastereotopic nature within the bicyclic framework. thieme-connect.com The coupling constants observed in the spectrum are instrumental in determining the dihedral angles between adjacent protons, which in turn helps to define the ring conformation.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) resonates at a characteristic downfield shift. thieme-connect.com The carbons bonded to the ether oxygen (C-2 and C-4) also show significant deshielding. thieme-connect.com The remaining carbon signals provide a complete picture of the carbon skeleton. thieme-connect.com

Table 1: Representative NMR Data for a Related 3-Oxabicyclo[3.3.1]nonan-9-one Derivative

Compound ¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (124.9 MHz, CDCl₃) δ (ppm)
7-endo-9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid thieme-connect.com11.74 (br s, 1H), 4.27 (d, J = 10.5 Hz, 2H), 3.73 (d, J = 10.5 Hz, 2H), 2.95 (d, J = 14.0 Hz, 2H), 2.66 (t, J = 6.0 Hz, 1H), 2.36 (s, 2H), 2.22 (dd, J = 6.0, 14.0 Hz, 2H)213.6, 178.2, 73.6, 48.0, 36.8, 32.4

Note: This data is for a related compound and serves as an illustrative example.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Connectivity

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one and for elucidating its fragmentation pathways under ionization. For the analogous 7-endo-9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid benzyl (B1604629) ester, LC-MS analysis showed the molecular ion peak [M+1] and a sodium adduct [M+Na], confirming its molecular weight. thieme-connect.com

The fragmentation of the 3-oxabicyclo[3.3.1]nonane skeleton is expected to proceed through characteristic pathways. Cleavage of the ether ring and loss of small neutral molecules such as water (from the hydroxyl group) and carbon monoxide (from the ketone) are anticipated fragmentation patterns. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and probing their local chemical environment. For 7-endo-9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid, the IR spectrum (KBr) shows characteristic absorption bands for the C-H stretching vibrations, a strong carbonyl (C=O) stretch, and other fingerprint region absorptions. thieme-connect.com

For this compound, the IR spectrum would be expected to display a broad O-H stretching band for the hydroxyl group, in addition to the sharp, strong C=O stretching absorption of the ketone. The C-O stretching of the ether linkage would also be present. The precise frequencies of these bands can provide clues about intramolecular hydrogen bonding between the hydroxyl group and the ketone or ether oxygen, which in turn relates to the conformational preferences of the molecule.

Table 2: Representative IR Data for a Related 3-Oxabicyclo[3.3.1]nonan-9-one Derivative

Compound IR (KBr) ν (cm⁻¹)
7-endo-9-Oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylic Acid thieme-connect.com3021, 2941, 2854 (C-H), 1712 (C=O), 1443, 1313, 1135

Note: This data is for a related compound and serves as an illustrative example.

Lanthanide-Induced Shift (LIS) Studies for Conformational Probing

Lanthanide-Induced Shift (LIS) NMR studies are a powerful technique for probing the solution-state conformation of molecules containing coordinating functional groups. By introducing a lanthanide shift reagent, which complexes with the Lewis basic sites in the molecule (the hydroxyl and carbonyl oxygens in this case), paramagnetic shifts are induced in the NMR spectrum. The magnitude of these shifts is dependent on the distance and angle of the respective nuclei from the lanthanide ion.

While specific LIS studies on this compound have not been reported, this technique has been applied to the parent bicyclo[3.3.1]nonan-9-one system. These studies have been instrumental in determining the equilibrium between different conformations, such as the chair-chair and boat-chair forms, in solution. acs.org For this compound, LIS studies could provide detailed information on the preferred coordination site of the lanthanide reagent and the time-averaged solution conformation of the bicyclic system.

X-ray Crystallography of this compound and its Co-crystals/Derivatives for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, crystallographic studies on related substituted bicyclo[3.3.1]nonanones and a 3-oxabicyclo[3.3.1]nonan-2-one derivative have been reported. nih.govnih.gov

These studies consistently show that the bicyclo[3.3.1]nonane skeleton preferentially adopts a flattened double-chair conformation in the solid state. researchgate.net For instance, the crystal structure of a highly substituted 3-oxabicyclo[3.3.1]nonan-2-one derivative confirmed its stereochemistry and solid-state conformation. nih.gov It is highly probable that this compound would also adopt a similar double-chair conformation in the crystalline state. The orientation of the hydroxyl group (axial or equatorial) would be unequivocally determined, and precise bond lengths, bond angles, and torsion angles would be obtained. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would provide insights into the crystal packing.

Conformational Preferences and Dynamics of the 3-Oxabicyclo[3.3.1]nonane Ring System in Solution and Solid State

The conformational landscape of the bicyclo[3.3.1]nonane system is characterized by three primary conformations: the double chair (CC), the chair-boat (CB), and the boat-boat (BB). For the parent hydrocarbon, the double chair conformation is the most stable. researchgate.net The introduction of a heteroatom, such as oxygen in the 3-position, influences the conformational equilibrium.

Empirical force field calculations on 3-oxabicyclo[3.3.1]nonane indicate that the double chair (CC) conformation is the most stable. researchgate.net The presence of the ether oxygen leads to a slight flattening of the rings compared to the carbocyclic analogue. researchgate.net In solution, 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, which are related structures, have been shown to exist in a double chair conformation. researchgate.net

For this compound, the double chair conformation is also expected to be the most populated. However, the presence of the C9-keto group can decrease the energy barrier to ring inversion, potentially allowing for a minor population of the boat-chair conformer. The stereochemistry of the C6-hydroxyl group will also play a crucial role. An equatorial hydroxyl group would be sterically favored in a chair conformation. An axial hydroxyl group could potentially engage in intramolecular hydrogen bonding with the carbonyl oxygen or the ether oxygen, which might stabilize a boat-like conformation in one of the rings. The dynamic equilibrium between these conformations in solution can be studied using variable-temperature NMR spectroscopy.

Computational and Theoretical Investigations on 6 Hydroxy 3 Oxabicyclo 3.3.1 Nonan 9 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic structure of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one. These calculations can determine the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, derived from the electronic structure, provide a quantitative measure of the molecule's chemical behavior.

Key electronic properties and reactivity descriptors that can be calculated include:

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to a change in electron distribution. A harder molecule is generally less reactive. Chemical softness is the reciprocal of hardness.

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. biointerfaceresearch.com A higher electrophilicity index indicates a better electrophile. biointerfaceresearch.com

These descriptors are typically calculated using methods like Density Functional Theory (DFT). biointerfaceresearch.com For instance, a hypothetical set of calculated reactivity descriptors for this compound is presented in Table 1. Such data would be invaluable for predicting how the molecule interacts with other reagents.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
DescriptorValue (arbitrary units)Significance
Total Energy (E)-X.XXXXOverall molecular stability
Chemical Hardness (η)Y.YYYYResistance to change in electron distribution
Electronic Chemical Potential (μ)-Z.ZZZZElectron escaping tendency
Electrophilicity Index (ω)A.AAAACapacity to accept electrons

Density Functional Theory (DFT) Studies of Stability, Conformational Energies, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of bicyclic systems. For this compound, DFT calculations are crucial for understanding its conformational landscape and predicting spectroscopic data. The bicyclo[3.3.1]nonane framework can exist in several conformations, most notably the twin-chair (CC) and boat-chair (BC) forms. researchgate.netrsc.org

DFT calculations can determine the relative energies of these conformers, identifying the most stable geometry. For bicyclo[3.3.1]nonan-9-one, the twin-chair and boat-chair conformations have a small energy difference, suggesting a possible equilibrium between them. researchgate.net The introduction of a hydroxyl group and an oxygen atom in the bridge of this compound would likely influence this equilibrium. A hypothetical energy profile is shown in Table 2.

Table 2: Hypothetical Relative Conformational Energies of this compound from DFT Calculations
ConformerRelative Free Energy (kcal/mol)Population (%)
Twin-Chair (CC)0.00
Boat-Chair (BC)1.50

Furthermore, DFT can be used to predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure and conformation of the synthesized molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides insights into static structures, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. nih.gov MD simulations are particularly useful for exploring the conformational landscape and understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov

For a molecule like this compound, MD simulations can:

Sample a wide range of conformations: This is crucial for identifying all accessible conformations and the transitions between them, providing a more complete picture than static calculations alone. nih.gov

Study intermolecular interactions: By simulating the molecule in a solvent, one can analyze the formation and dynamics of hydrogen bonds between the hydroxyl group and solvent molecules.

Investigate binding mechanisms: If the molecule is a potential ligand for a protein, MD simulations can be used to model the binding process and identify key interactions within the binding site.

The results of MD simulations can provide a detailed, atomistic view of the molecule's behavior, which is essential for understanding its function in a complex environment.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. imperial.ac.ukwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule will react. imperial.ac.ukwikipedia.org

For this compound, FMO analysis can predict:

Sites of electrophilic and nucleophilic attack: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The regions of the molecule where these orbitals have the largest lobes are the most likely sites for reaction.

Reaction pathways: The interaction between the HOMO of one reactant and the LUMO of another determines the favorability of a reaction. wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

A hypothetical representation of the HOMO and LUMO energies for this compound is given in Table 3.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Elucidation of Reaction Pathways and Transition States via Computational Methods

Computational methods can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The synthesis of related 3-oxabicyclo[3.3.1]nonan-2-ones has been achieved through domino reactions, and computational studies can shed light on the intricate mechanisms of such transformations. researchgate.netnih.gov

By calculating the energies of these species, a reaction profile can be constructed, which shows the energy changes as the reaction progresses. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction.

For the synthesis or reactions of this compound, computational studies could:

Verify proposed reaction mechanisms: By comparing the calculated activation energies for different possible pathways, the most likely mechanism can be identified.

Explain stereoselectivity: In reactions where multiple stereoisomers can be formed, computational methods can explain why one is favored over others by comparing the energies of the different transition states leading to each product.

Design new synthetic routes: By understanding the factors that control reactivity, new and more efficient synthetic strategies can be devised.

Advanced Analytical Methodologies for the Characterization and Study of 6 Hydroxy 3 Oxabicyclo 3.3.1 Nonan 9 One

Chromatographic Separations and Purification Techniques

Chromatographic methods are fundamental to the isolation and purification of 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one, as well as for the analysis of its stereoisomers and related products.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomers

Due to the presence of stereocenters, this compound can exist as enantiomers. The separation of these enantiomers is critical as they may exhibit different biological activities. csfarmacie.cz Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers. csfarmacie.cznih.gov The selection of the appropriate CSP, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, is crucial for achieving effective separation. csfarmacie.cz The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. csfarmacie.cz Superficially porous particles (core-shell) in chiral stationary phases have demonstrated enhanced separation efficiency and reduced analysis times. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak® IA (amylose-based CSP)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Hypothetical Retention Time (Enantiomer 1) 8.5 min
Hypothetical Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification of this compound and its derivatives, particularly in the context of reaction product profiling. rsisinternational.org This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wisdomlib.org For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. Derivatization may be necessary for polar compounds to enhance their volatility. actascientific.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. wisdomlib.org Subsequently, the separated components are fragmented and detected by the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint for identification. rsisinternational.orgwisdomlib.org This technique has been successfully used to identify related oxabicyclo[3.3.1]nonane structures in complex mixtures such as plant extracts. jmchemsci.comjmchemsci.comekb.eg

Table 2: Hypothetical GC-MS Data for Product Profiling

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)
12.3This compound158 (M+), 140, 126, 98, 83
14.5By-product A[Hypothetical Fragments]
16.8By-product B[Hypothetical Fragments]

Advanced Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for characterizing complex mixtures and monitoring reaction progress in real-time. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. rsisinternational.org This technique provides molecular weight and structural information, which is invaluable for identifying impurities and degradation products. rsisinternational.org For more detailed structural elucidation, tandem mass spectrometry (LC-MS/MS) can be employed to generate fragment ions, providing deeper structural insights. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers the direct structural analysis of separated compounds. wisdomlib.org By integrating liquid chromatography with NMR spectroscopy, it is possible to obtain detailed structural information on individual components within a mixture without the need for prior isolation. wisdomlib.org This is particularly useful for identifying unknown impurities or metabolites of this compound.

Crystallization Techniques for Single Crystal Growth and Polymorphism Studies

The growth of high-quality single crystals is a prerequisite for the unambiguous determination of the three-dimensional molecular structure of this compound by X-ray crystallography.

Single Crystal Growth

Slow evaporation of a saturated solution is a common and effective method for growing single crystals. nih.gov The choice of solvent is critical and is typically determined by the solubility of the compound. The process involves dissolving the compound in a suitable solvent at a slightly elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool slowly and undisturbed, or the solvent is allowed to evaporate slowly, leading to the formation of single crystals over time. nih.gov Successive recrystallization can be employed to improve the purity of the material. nih.gov

Polymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystal structure. acs.org Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Therefore, a thorough investigation of the potential polymorphism of this compound is crucial. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and solid-state NMR are used to identify and characterize different polymorphic forms. Understanding polymorphism is vital for ensuring the consistency and quality of the compound.

Applications of 6 Hydroxy 3 Oxabicyclo 3.3.1 Nonan 9 One in Advanced Organic Synthesis

Utility as a Versatile Chiral Building Block in Complex Molecule Construction

The use of naturally occurring, enantiomerically pure compounds as starting materials, a strategy known as "chiral pool synthesis," is a cornerstone of modern asymmetric synthesis. nih.govyoutube.com The 3-oxabicyclo[3.3.1]nonane skeleton is an exemplary chiral building block, enabling the construction of complex molecules with precise stereochemical control. The development of stereoselective methods to synthesize this framework has been a key area of research, as it allows chemists to bypass the often challenging steps of creating stereogenic centers from scratch. researchgate.net

Highly stereoselective syntheses of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives have been developed, achieving excellent diastereoselectivities (greater than 99:1 dr) and high enantioselectivities (up to 96% ee). nih.govresearchgate.net These methods often employ organocatalytic domino reactions, which assemble the complex bicyclic molecule from simpler starting materials in a single, efficient step. nih.gov For instance, a domino Michael-hemiacetalization-Michael reaction has been successfully used to create derivatives with four contiguous stereogenic centers. nih.govresearchgate.net

Another powerful approach is the use of enzymes or chiral catalysts to induce asymmetry. Chemoenzymatic methods, such as the microbial reduction of a precursor ketone using fungi like Absidia coerulea, can produce specific enantiomers of the bicyclic lactone. researchgate.net Similarly, asymmetric aldol (B89426) cyclizations catalyzed by chiral amino acids like (S)-(-)-proline have yielded optically active bicyclic ketols with high optical purity. researchgate.net These enantiomerically enriched products are crucial intermediates for the synthesis of stereochemically defined molecules. researchgate.netresearchgate.net

Table 1: Examples of Stereoselective Synthesis Methods for the 3-Oxabicyclo[3.3.1]nonane Scaffold

Synthetic Method Catalyst/Key Reagent Key Findings Reference(s)
Organocatalytic Domino Reaction Modularly Designed Organocatalysts (MDOs) from cinchona alkaloids Yields up to 84%, diastereomeric ratio > 99:1, enantiomeric excess up to 96% ee. nih.gov, researchgate.net
Asymmetric Aldol Cyclization (S)-(-)-proline Produces optically active bicyclic ketol in 100% chemical and 93.4% optical yield. researchgate.net
Chemoenzymatic Reduction Absidia coerulea AM 93 Enantioselective reduction of a precursor leads to chiral lactones ((+)- and (-)-enantiomers). researchgate.net

Precursor for Novel Heterocyclic and Polycyclic Scaffolds

The rigid 3-oxabicyclo[3.3.1]nonane core is not only a valuable chiral unit but also an ideal precursor for constructing novel and more complex molecular frameworks. Its defined three-dimensional structure serves as a template for building advanced polycyclic and cage-like systems that are of interest in various fields of chemistry. rsc.org

Synthetic strategies have been developed to transform simple starting materials into the 3-oxabicyclo[3.3.1]nonane skeleton. One notable method involves the ring-opening of a bisepoxide in the presence of acetic anhydride, which triggers a cyclization cascade to form the substituted bicyclic system. acs.orgacs.org Other sophisticated methods include the (3,5)-oxonium-ene reaction and various domino reactions that rapidly assemble the bicyclic core. nih.govacs.org

Once formed, the oxabicyclic scaffold can be elaborated into more intricate structures. For example, derivatives of the 9-oxabicyclo[3.3.1]nonane system have been used to construct novel cage-like frameworks such as dioxaadamantane and dioxatwistane. These transformations highlight the utility of the bicyclic compound as a foundational element for accessing unique three-dimensional architectures. The development of such synthetic routes is crucial for exploring new chemical space and creating molecules with novel properties. bris.ac.ukcas.org

Integration into Total Synthesis of Natural Products (where 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one serves as a key intermediate or fragment)

The 3-oxabicyclo[3.3.1]nonane motif is a key structural feature in several complex and biologically active natural products. nih.govresearchgate.net Consequently, the synthesis of this scaffold is often a critical objective in the total synthesis of these molecules. nih.gov The highly oxygenated and stereochemically dense nature of this framework presents a significant synthetic challenge. nih.gov

A prominent example is the total synthesis of Enterocin, a highly oxygenated polyketide. nih.gov In its biomimetic synthesis, a key step involves a cascade of two intramolecular aldol reactions that establish the tricyclic core, which is built around a 2-oxabicyclo[3.3.1]nonane skeleton. nih.gov Early synthetic studies toward Enterocin focused specifically on methods to prepare this core structure. nih.gov

Another example is the natural product Betuphenone F, which also features a 2-oxabicyclo[3.3.1]nonane skeleton. researchgate.net Its first total synthesis was achieved in just three steps from phloroglucinol (B13840), with the key bicyclic framework being constructed by exposing an intermediate to acidic conditions. researchgate.net Furthermore, derivatives of the related 2-oxabicyclo[3.3.0]octanone (Grieco lactone) have been used to prepare the D-ring fragment of 9,11-secosterol A, demonstrating the use of such bicyclic systems as crucial synthons for specific domains of larger natural products. kirj.ee

Table 2: The Oxabicyclo[3.3.1]nonane Scaffold in Natural Product Synthesis

Natural Product Role of Scaffold Synthetic Strategy Highlight Reference(s)
Enterocin Core tricyclic skeleton is a 2-oxabicyclo[3.3.1]nonane derivative. A late-stage biomimetic cascade involving two intramolecular aldol reactions forms the core. nih.gov
Betuphenone F Contains a 2-oxabicyclo[3.3.1]nonane skeleton. The bicyclic core was constructed via acid-catalyzed cyclization of a phloroglucinol derivative. researchgate.net

Exploration in Supramolecular Chemistry and Materials Science (excluding any biological or drug-related context)

Beyond its role in synthesizing discrete molecules, the 3-oxabicyclo[3.3.1]nonane framework possesses properties that make it attractive for applications in supramolecular chemistry and materials science. The rigid and well-defined conformation of the bicyclic system is a key attribute. acs.org In solution, these molecules often adopt a stable twin-chair conformation, which makes them predictable building blocks for designing larger, ordered assemblies.

The rigidity of the 9-oxabicyclo[3.3.1]nonane system makes it an excellent precursor for creating advanced polycyclic and cage-like molecules. These three-dimensional structures are of significant interest in materials science. For instance, derivatives of the bicyclic core have been used to synthesize novel cage compounds like dioxaadamantane, dioxaproadamantane, and dioxatwistane. The introduction of oxygen atoms into these frameworks can also lead to the development of energetic materials with desirable properties, such as high density. The ability to use this scaffold to build larger, structurally complex, and functionally interesting materials continues to be an active area of chemical research.

Biosynthetic Pathways and Mechanistic Biological Interactions Strictly Non Clinical and Mechanistic

Investigation of Putative Biosynthetic Routes to 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one (if a natural product or analog)

While this compound is not widely documented as a natural product, the 3-oxabicyclo[3.3.1]nonane core is present in a variety of synthetic and naturally derived molecules. The investigation into its origins often points towards synthetic methodologies that utilize natural products as starting materials. For instance, derivatives of the 3-oxabicyclo[3.3.1]nonane skeleton have been synthesized from monoterpenes like (+)-3-carene and R-(+)-limonene. researchgate.netmdpi.comresearchgate.net

One prominent synthetic route involves the Prins cyclization reaction, where terpenoids react with aldehydes to form the heterocyclic 3-oxabicyclo[3.3.1]nonane structure. nih.gov Another significant method is the (3,5)-oxonium-ene cyclization reaction, which can be mediated by a Lewis acid like boron trifluoride etherate. acs.org This reaction has been effectively used to construct the 9-oxabicyclo[3.3.1]nonane core from readily available aldehydes and epoxides.

Furthermore, the synthesis of substituted 3-oxabicyclo[3.3.1]nonane skeletons has been achieved through the acid-mediated dehydrative cyclization of certain aldehydes. acs.org These synthetic pathways, originating from natural precursors, provide a putative basis for how such bicyclic structures could be formed, even if a direct biosynthetic pathway for this compound has not been identified.

Mechanistic Enzymatic Transformations Involving the 3-Oxabicyclo[3.3.1]nonane Core in vitro (focus on enzyme mechanism, not efficacy)

The 3-oxabicyclo[3.3.1]nonane core has been instrumental in studying various enzymatic transformations, primarily as an inhibitor that helps to elucidate enzyme mechanisms.

One of the most well-documented examples is its role as a transition state analogue inhibitor for chorismate mutase. nih.gov This enzyme catalyzes the Claisen rearrangement of chorismate to prephenate, a key step in the biosynthesis of aromatic amino acids. nih.gov An endo-oxabicyclic derivative acts as a potent inhibitor by mimicking the transition state of this pericyclic reaction. nih.gov The binding of this inhibitor supports a mechanism where the enzyme's polar sidechains constrain the substrate in a pseudo-diaxial conformation, which is essential for catalysis. nih.gov A critical lysine (B10760008) and a protonated glutamate (B1630785) residue in the active site are key for stabilizing the transition state. nih.gov

Derivatives of the 3-oxabicyclo[3.3.1]nonane core have also been investigated as inhibitors of other enzymes, such as tyrosyl-DNA phosphodiesterase 1 (TDP1). researchgate.netmdpi.commdpi.com TDP1 is a DNA repair enzyme, and compounds with the 3-oxabicyclo[3.3.1]nonane scaffold have shown inhibitory activity in the micromolar range. researchgate.net Additionally, oxabicyclo[3.3.1]nonanones have been identified as inhibitors of key redox enzymes, trypanothione (B104310) synthetase and trypanothione reductase, in the parasite Leishmania. researchgate.net

A summary of these enzymatic interactions is presented in the table below.

Table 1: Mechanistic Enzymatic Transformations Involving the 3-Oxabicyclo[3.3.1]nonane Core
Enzyme Role of 3-Oxabicyclo[3.3.1]nonane Derivative Mechanistic Insight
Chorismate Mutase Transition State Analogue Inhibitor Stabilizes the pseudo-diaxial conformation of the substrate required for the pericyclic reaction. nih.gov
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitor Binds to the enzyme, blocking its DNA repair function. researchgate.netmdpi.com
Trypanothione Synthetase & Trypanothione Reductase Inhibitor Acts on the redox enzymes of Leishmania. researchgate.net

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., protein crystallography, molecular docking without efficacy/drug development context)

Molecular recognition studies, including protein crystallography and molecular docking, have provided detailed insights into how the 3-oxabicyclo[3.3.1]nonane core interacts with biological macromolecules.

The crystal structure of yeast chorismate mutase in complex with an endo-oxabicyclic inhibitor reveals specific binding interactions that are crucial for its inhibitory function. nih.gov The inhibitor binds in a manner similar to its binding in the E. coli enzyme, where polar sidechains of the enzyme play a significant role in orienting the inhibitor. nih.gov This binding supports the catalytic mechanism by which the enzyme stabilizes the transition state of the natural substrate. nih.gov

Molecular docking studies have also been employed to understand the binding of 3-oxabicyclo[3.3.1]nonane derivatives to enzymes like TDP1. mdpi.comacs.org These computational studies help to visualize the potential binding modes and identify key interactions between the inhibitor and the enzyme's active site. For instance, in the case of TDP1 inhibitors, docking studies can reveal how different substituents on the 3-oxabicyclo[3.3.1]nonane scaffold influence binding affinity and specificity. mdpi.com

The conformational properties of the 3-oxabicyclo[3.3.1]nonane skeleton are also a subject of study. X-ray crystallography of derivatives like 9-oxabicyclo[3.3.1]nonan-1-ol shows a preference for a twin-chair conformation. This rigid, well-defined three-dimensional structure is a key factor in its molecular recognition by proteins.

Structure-Mechanism Relationships of this compound with Enzyme Targets (purely mechanistic investigation)

The structure of the 3-oxabicyclo[3.3.1]nonane core is intrinsically linked to its mechanistic interactions with enzyme targets. The rigid bicyclic framework restricts the molecule's conformational freedom, making it an excellent scaffold for presenting functional groups in a specific spatial orientation for interaction with an enzyme's active site.

In the case of chorismate mutase, the endo-oxabicyclic structure of the inhibitor is a near-perfect mimic of the chair-like transition state of the Claisen rearrangement. nih.gov This structural mimicry is the basis for its potent, competitive inhibition of the enzyme. The placement of substituents on the bicyclic core can further enhance binding. For example, the addition of bromine to the heterocyclic ring of 3-oxabicyclo[3.3.1]nonane derivatives significantly increases their inhibitory potency against TDP1. mdpi.com

The relationship between the structure of these compounds and their mechanism of action is further elucidated by comparing the activity of different isomers. The stereochemistry of the substituents on the 3-oxabicyclo[3.3.1]nonane ring can have a profound impact on biological activity, as the precise three-dimensional arrangement of atoms is critical for effective binding to a chiral protein target. The development of stereoselective synthetic methods for these compounds is therefore of high importance for mechanistic studies.

The table below summarizes key structural features and their mechanistic implications.

Table 2: Structure-Mechanism Relationships of the 3-Oxabicyclo[3.3.1]nonane Core
Structural Feature Mechanistic Implication Example Enzyme Target
Rigid Bicyclic Core Mimics transition states; presents functional groups in a defined orientation. Chorismate Mutase nih.gov
Substituents on the Ring Influence binding affinity and specificity. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) mdpi.com
Stereochemistry Determines the precise 3D arrangement for optimal binding to chiral protein targets. General principle for enzyme inhibitors.

Future Research Directions and Emerging Challenges for 6 Hydroxy 3 Oxabicyclo 3.3.1 Nonan 9 One

Exploration of Uncharted Reactivity and Transformation Pathways of the Bridged Hydroxyketone

The unique conformational and stereoelectronic properties of the bicyclo[3.3.1]nonane skeleton are known to profoundly influence its chemical reactivity. While carbobicyclic versions of this framework have been studied, the reactivity of heteroatom-containing analogs like 6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one is less explored. The fixed spatial relationship between the hydroxyl and ketone groups invites investigation into transannular reactions, where one functional group influences the reactivity of the other across the ring system. oregonstate.edu

Future research will likely focus on several key areas:

Intramolecular Catalysis and Tandem Reactions: The proximity of the C6-hydroxyl group to the C9-ketone could be exploited for intramolecular catalysis, potentially enabling novel cyclizations or rearrangements upon activation of either group.

Stereoselective Modifications: The rigid framework allows for high stereocontrol. Research into the diastereoselective reduction of the ketone, oxidation of the alcohol, or addition of various nucleophiles to the carbonyl group could yield a library of functionally diverse and stereochemically pure derivatives.

Ring System Manipulations: The inherent strain and electronic properties of the bridged ether could be leveraged. Studies on ether cleavage or rearrangement reactions under various conditions (e.g., Lewis or Brønsted acids) could lead to novel polycyclic or medium-ring heterocyclic structures. nih.gov

Bridgehead Reactivity: While typically less reactive, the reactivity of bridgehead positions in bicyclic systems is a subject of ongoing interest. Investigations into functionalization at the C1 or C5 positions could provide access to new analogs with unique substitution patterns. The enhanced reactivity of some bridged systems, such as bridged lactams, suggests that the geometric constraints of this molecule could lead to unexpected chemical behavior. nih.gov

The exploration of these pathways will not only expand the fundamental understanding of bridged heterocyclic systems but also generate a diverse set of new molecules for further application-oriented studies.

Development of Catalytic Asymmetric Methods for Related Analogs of this compound

The synthesis of bicyclo[3.3.1]nonane frameworks in a stereocontrolled manner is a significant synthetic challenge. bohrium.comresearchgate.net While methods for the racemic synthesis of some oxabicyclo[3.3.1]nonanones exist, the development of catalytic asymmetric strategies is a crucial frontier for accessing enantiomerically pure materials for applications in medicinal chemistry and catalysis. rsc.orgacs.org Organocatalysis has emerged as a powerful tool for constructing complex chiral molecules, and its application to this class of compounds is a promising area of research. bohrium.comresearchgate.net

Future efforts in this domain will likely concentrate on:

Asymmetric Domino and Cascade Reactions: Designing organocatalytic cascade reactions that can rapidly assemble the bicyclic core from simple acyclic precursors is a primary goal. researchgate.net Methodologies like the domino Michael-hemiacetalization-Michael reaction, which has been used to synthesize related 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high stereoselectivity, serve as a valuable precedent. nih.gov

Enantioselective Annulations: Formal [3+3] annulation reactions between cyclic ketones and enones, promoted by chiral catalysts, have been shown to produce the bicyclo[3.3.1] skeleton with multiple stereocenters. acs.org Adapting and optimizing these strategies for oxygen-containing substrates is a logical next step.

Desymmetrization of Prochiral Precursors: The desymmetrization of symmetrical precursors, such as certain cyclohexanone (B45756) or glutaraldehyde derivatives, using chiral catalysts offers an elegant and efficient route to the bicyclic core. researchgate.net

Novel Catalyst Design: The development of new chiral catalysts, including proline derivatives, chiral phosphoric acids, and bifunctional thiourea-amines, will be essential to achieve high yields and enantioselectivities for a broader range of substrates. bohrium.comacs.orgresearchgate.net

The following table summarizes some established and emerging asymmetric strategies applicable to the synthesis of bicyclo[3.3.1]nonane analogs.

Catalytic StrategyReaction TypePrecursorsKey Advantages
OrganocatalysisDomino Michael-Hemiacetalization-MichaelNitropropenols and OxoheptenalsHigh stereoselectivity, rapid complexity generation. nih.gov
OrganocatalysisFormal [3+3] AnnulationCyclic ketones and EnonesDirect construction of bicyclic core with four stereocenters. acs.org
OrganocatalysisTandem Desymmetrization & AldolizationAza-tethered dicarbonylsMicrowave acceleration, formation of bridged morphans. researchgate.net
OrganocatalysisDesymmetrization / Cascade ReactionsVarious prochiral starting materialsAccess to diverse chiral bicyclo[3.3.1]nonanes and heteroanalogs. bohrium.comresearchgate.net

Success in this area will make the chiral scaffold of this compound and its derivatives readily accessible for broader scientific investigation.

Integration with Machine Learning and Artificial Intelligence in Chemical Research for Prediction and Optimization

Modern chemical research is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate discovery by predicting molecular properties, optimizing reaction conditions, and designing novel synthetic routes. soken.ac.jpasiaresearchnews.com For a complex target like this compound, AI and ML offer powerful approaches to navigate the vast chemical space of its potential reactions and derivatives.

Key opportunities for integration include:

Retrosynthesis and Pathway Design: Computer-aided synthesis planning (CASP) tools, powered by ML algorithms trained on extensive reaction databases, can propose multiple synthetic pathways to the target molecule. protheragen.ainih.gov These tools can identify the most efficient and cost-effective routes from commercially available starting materials, saving significant time and resources in the lab. asiaresearchnews.com

Reaction Outcome and Condition Optimization: ML models can predict the outcome of unknown reactions, including potential side products and expected yields. nih.gov This predictive power can guide the exploration of uncharted reactivity (as discussed in 9.1). Furthermore, algorithms can be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, a task that is often resource-intensive when performed manually. chemrxiv.org

Prediction of Biological Activity and Properties: AI models can predict the physicochemical properties and potential biological activities of novel derivatives of the parent compound. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of analogs with the highest probability of being active for a specific biological target, thereby streamlining the drug discovery process.

By treating chemical reactions as a language, deep learning models can "translate" reactants into products, enabling the design of novel molecules and the pathways to create them simultaneously. soken.ac.jpprotheragen.ai This approach moves beyond simple prediction to a more generative process, which could uncover non-intuitive yet highly efficient syntheses for this complex bicyclic system.

Challenges in Scaling Up Synthesis and Developing Industrial Processes for Fine Chemical Applications

The transition from a laboratory-scale synthesis to a robust industrial process is a major challenge for structurally complex molecules. princeton-acs.org The multi-step, stereoselective synthesis required for this compound and its analogs presents several foreseeable hurdles to large-scale production.

Primary challenges include:

Process Robustness and Reproducibility: Reactions that work well in small flasks may not perform consistently in large reactors due to issues with mixing, heat transfer, and mass transport. acs.org Each step must be rigorously optimized to ensure it is reproducible and insensitive to minor variations in conditions.

Cost of Goods (COGs): The use of expensive reagents, chiral catalysts, and multi-step sequences significantly increases production costs. Developing routes that utilize cheaper starting materials and minimize the use of costly reagents is essential for commercial viability. princeton-acs.org

Safety and Handling: The scale-up of any chemical process requires a thorough safety assessment of all reagents, intermediates, and reaction conditions. Exothermic reactions or the use of hazardous materials require specialized equipment and handling procedures.

The use of continuous flow chemistry, coupled with real-time process analytical technology (PAT), offers a potential solution to many of these challenges. chemrxiv.org Flow chemistry can improve safety, enhance reproducibility, and facilitate multi-step syntheses in a more controlled and automated fashion. rsc.org

Discovery of Novel Reactivity and Applications in Unexplored Domains of Chemical Science

The rigid, three-dimensional nature of the oxabicyclo[3.3.1]nonane scaffold makes it an attractive framework for applications beyond traditional organic synthesis. rsc.org The precise spatial orientation of substituents can be used to design molecules with specific functions. While the applications of this compound itself are yet to be discovered, its structural class is associated with a range of interesting biological and material properties.

Future research could uncover applications in:

Medicinal Chemistry: Oxygen-containing heterocycles are prevalent in FDA-approved drugs and natural products, where they often contribute to target binding and favorable pharmacokinetic properties. crsubscription.comnih.gov Analogs of the target compound could be explored for various therapeutic areas. For instance, related 3-oxabicyclo[3.3.1]nonane derivatives have shown promise as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) for anticancer therapy and as antileishmanial agents. researchgate.net The bicyclic scaffold is also found in compounds investigated as estrogen receptor ligands. acs.org

Molecular Recognition and Catalysis: The cleft-like shape of the bicyclo[3.3.1]nonane core can be functionalized to create molecular tweezers or receptors for specific ions or small molecules. rsc.org Chiral derivatives could also be investigated as novel ligands for asymmetric metal catalysis.

Materials Science: The inherent rigidity and defined structure of the bicyclic system could be incorporated into polymers or larger supramolecular assemblies to control their three-dimensional architecture and properties.

The unique combination of a hydrophilic hydroxyl group, a polar ketone, and a bridged ether on a rigid carbon framework provides a versatile platform for designing new molecules for virtually any domain of chemical science where molecular shape and functional group presentation are key to function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-oxabicyclo[3.3.1]nonan-9-one derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The most common route involves double Mannich reactions of ketones, aldehydes, and ammonium acetate. For example, 2,4,6,8-tetraphenyl derivatives are synthesized via acetone, benzaldehyde, and ammonium acetate in a 1:4:2 molar ratio. Reaction solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) critically impact yield and stereochemistry. Post-synthetic modifications (e.g., chloroacetylation) require controlled stoichiometry to avoid byproducts . Structural confirmation relies on IR (e.g., amidic C=O stretch at ~1718 cm⁻¹) and X-ray crystallography .

Q. How are bicyclo[3.3.1]nonan-9-one derivatives structurally characterized, and what analytical techniques validate their conformations?

  • Methodological Answer : X-ray crystallography is the gold standard for conformational analysis. For example, 3,7-diazabicyclo derivatives adopt boat–boat or chair–chair conformations, quantified via puckering parameters (e.g., q₂ = 1.565 Å, θ₂ = 86.8° in ). Hirshfeld surface analysis (e.g., H⋯H interactions at 52.3%) and DFT optimization (B3LYP/6-31G(d,p)) validate intermolecular interactions and electronic properties . IR and NMR spectroscopy further confirm functional groups and regioselectivity .

Q. What preliminary biological assays are used to screen bicyclo[3.3.1]nonan-9-one derivatives for activity?

  • Methodological Answer : In vitro cytotoxicity (e.g., MTT assays) and antimicrobial screening (e.g., MIC against E. coli) are standard. For instance, halogen-substituted 2,4-diaryl derivatives show IC₅₀ values <10 µM against cancer cell lines, while electron-donating groups (e.g., –OCH₃) enhance antioxidant activity via DPPH radical scavenging . Analgesic activity is tested using hot-plate or writhing assays, with β-cyclodextrin complexes improving bioavailability (e.g., NA-332 outperforming tramal in pain models) .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., electron-withdrawing vs. donating groups) influence the biological activity and redox properties of 3-azabicyclo derivatives?

  • Methodological Answer : Halogen substituents (e.g., Cl, Br) enhance cytotoxicity by inducing pro-oxidant effects, as seen in 2,4-diaryl derivatives with IC₅₀ values ~5 µM. Conversely, –CH₃ or –OCH₃ groups increase antioxidant capacity (EC₅₀ ~20 µM) but reduce cytotoxicity due to decreased membrane permeability. DFT studies (HOMO-LUMO gaps ~5.3 eV) correlate charge delocalization with activity trends .

Q. What computational strategies resolve contradictions in structure-activity relationships (SAR) for bicyclo[3.3.1]nonan-9-one derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock with ERα protein) and MD simulations identify binding modes. For example, a docking score of −9.56 kcal/mol for a chloroacetyl derivative suggests strong hydrophobic interactions with Leu387 and hydrogen bonds with Arg394 . QSAR models using Hammett constants (σ⁺) and LogP values rationalize discrepancies between in vitro and in vivo efficacy .

Q. How do conformational dynamics of the bicyclo[3.3.1]nonane core affect ligand-receptor interactions?

  • Methodological Answer : Chair–boat vs. twin-chair conformations alter steric bulk and hydrogen-bonding capacity. X-ray data show that 2-exo substituents (e.g., morpholine) force chair–boat transitions, reducing binding to rigid receptors like 5-HT₃. Free energy calculations (MM/PBSA) quantify conformational penalties (~2.1 kcal/mol) .

Q. What experimental and computational methods validate intermolecular interactions in crystal packing?

  • Methodological Answer : Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies H⋯H (52.3%), H⋯C (23.7%), and H⋯O (10.8%) contacts. DFT-computed electrostatic potential maps align with X-ray-derived electron density, confirming C–H⋯π interactions (e.g., phenyl ring contacts at 3.4 Å) . Thermal ellipsoid plots (ORTEP-3) highlight dynamic disorder in flexible substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.